molecular formula C24H16F4N6O B10917275 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10917275
M. Wt: 480.4 g/mol
InChI Key: HESQQIURRLPGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Preparation Methods

The synthesis of N2-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through a series of chemical reactions. One efficient method involves the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which undergoes arylation using aryl and heteroaryl boronic acids. The reaction is catalyzed by a tandem catalyst XPhosPdG2/XPhos to avoid debromination . This method provides a convenient and efficient route to synthesize the desired compound with good yields.

Chemical Reactions Analysis

N~2~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N~2~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

N~2~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

The uniqueness of N2-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of fluorine atoms, which enhance its stability and bioavailability.

Properties

Molecular Formula

C24H16F4N6O

Molecular Weight

480.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H16F4N6O/c25-17-8-6-15(7-9-17)13-33-14-18(12-29-33)30-23(35)20-11-22-31-19(16-4-2-1-3-5-16)10-21(24(26,27)28)34(22)32-20/h1-12,14H,13H2,(H,30,35)

InChI Key

HESQQIURRLPGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CN(N=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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